molecular formula C26H24F3N3S B2807558 2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone CAS No. 478045-00-0

2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B2807558
CAS No.: 478045-00-0
M. Wt: 467.55
InChI Key: XCQKMCMNDDEUSG-SJIPCVTESA-N
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Description

Chemical Structure and Properties
The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone (CAS: 478045-00-0) is a sulfur-containing indole derivative with a molecular formula of C₂₆H₂₄F₃N₃S and a molecular weight of 467.6 g/mol . Its structure features:

  • A 3H-indol-3-one core.
  • A 4-(tert-butyl)benzyl substituent attached via a sulfanyl group at position 2 of the indole ring.
  • A N-[3-(trifluoromethyl)phenyl]hydrazone moiety at position 2.

The tert-butyl group enhances lipophilicity and steric bulk, while the trifluoromethylphenyl group introduces electron-withdrawing effects, which may influence binding affinity in biological systems or material applications.

Properties

IUPAC Name

[2-[(4-tert-butylphenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N3S/c1-25(2,3)18-13-11-17(12-14-18)16-33-24-23(21-9-4-5-10-22(21)30-24)32-31-20-8-6-7-19(15-20)26(27,28)29/h4-15,30H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKIRXLKEMMWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone involves multiple steps. One common synthetic route includes the reaction of 4-(tert-butyl)benzyl chloride with sodium sulfide to form 4-(tert-butyl)benzyl sulfide. This intermediate is then reacted with 3H-indol-3-one under basic conditions to yield 2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one. Finally, this compound is treated with N-[3-(trifluoromethyl)phenyl]hydrazine to obtain the desired product .

Chemical Reactions Analysis

2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of fluorinated imines and hydrazones, including derivatives similar to the compound . Research indicates that compounds containing trifluoromethyl groups can enhance antibacterial efficacy due to increased lipophilicity and altered electronic properties, which may improve membrane penetration and interaction with bacterial targets .

Antiviral Activity

The compound's structural analogs have shown promise in antiviral research, particularly against viruses like Ebola. The hydrazone moiety can facilitate interactions with viral proteins, potentially inhibiting viral replication processes. Preliminary studies suggest that modifications to the indole structure can lead to enhanced antiviral activity .

Anticancer Properties

Indole derivatives are known for their anticancer activities. The presence of a hydrazone linkage may enhance the cytotoxicity of the compound against various cancer cell lines. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival .

Material Science

In materials science, compounds like 2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone are being explored for their potential use in organic electronics and photonic devices due to their unique electronic properties. The incorporation of fluorinated groups can lead to improved charge transport characteristics and stability under operational conditions.

Case Studies

Study FocusFindingsReference
Antibacterial ActivityCompounds similar to the target compound showed strong antibacterial activity against Gram-positive bacteria.
Antiviral ActivityStructural analogs exhibited significant antiviral effects against Ebola virus in vitro.
Anticancer PropertiesIndole derivatives induced apoptosis in several cancer cell lines, demonstrating potential as anticancer agents.
Material ScienceFluorinated indole derivatives demonstrated enhanced electronic properties suitable for organic electronics applications.

Mechanism of Action

The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of structural analogs, focusing on substituent variations, molecular properties, and inferred functional implications.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Notes
2-{[4-(tert-Butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone (478045-00-0) 4-(tert-butyl)benzyl sulfanyl; 3-(trifluoromethyl)phenyl hydrazone C₂₆H₂₄F₃N₃S 467.6 Discontinued; high steric bulk.
2-[(3-Methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone (478044-96-1) 3-methylbenzyl sulfanyl; same hydrazone C₂₃H₂₀F₃N₃S 447.5 Smaller substituent; lower molecular weight.
2-(Methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone (N/A) Methyl sulfanyl; same hydrazone C₁₆H₁₂F₃N₃S 335.3 Simplest analog; likely higher solubility.
2-(Ethylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone (N/A) Ethyl sulfanyl; same hydrazone C₁₈H₁₆F₃N₃S 363.4 Intermediate alkyl chain; moderate lipophilicity.
2-(Isobutylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (478042-27-2) Isobutyl sulfanyl; 2,4,6-trichlorophenyl hydrazone (vs. trifluoromethylphenyl) C₁₈H₁₆Cl₃N₃S 412.8 Chlorinated phenyl group; distinct electronic effects.

Key Observations

Substituent Effects on Molecular Weight and Lipophilicity

  • The tert-butyl benzyl group in the parent compound contributes to its highest molecular weight (467.6 g/mol) and likely greater lipophilicity compared to analogs with smaller alkyl or benzyl groups (e.g., methyl or ethyl sulfanyl derivatives) .
  • The trichlorophenyl hydrazone variant (CAS 478042-27-2) replaces the trifluoromethyl group with a chlorine-rich aromatic ring, which may alter electronic properties (stronger electron-withdrawing effects) and bioactivity .

The 3-methylbenzyl substituent (C₂₃H₂₀F₃N₃S) retains aromaticity but with less bulk than tert-butyl, balancing lipophilicity and steric accessibility .

The trichlorophenyl variant (CAS 478042-27-2) highlights the versatility of hydrazone functionalization for tuning target interactions .

Research and Application Considerations

  • Biological Relevance : The trifluoromethylphenyl group is commonly used in medicinal chemistry to enhance metabolic stability and binding affinity. Its substitution with trichlorophenyl (as in ) could shift activity toward targets sensitive to halogen interactions.

Limitations : The evidence lacks explicit data on biological activity, solubility, or stability. Further experimental studies are required to validate these hypotheses.

Biological Activity

The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone (CAS No. 478045-00-0) is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C26H24F3N3SC_{26}H_{24}F_{3}N_{3}S, with a molecular weight of approximately 467.55 g/mol. Key physical properties include:

PropertyValue
Boiling Point553.9 ± 60.0 °C
Density1.22 ± 0.1 g/cm³
pKa10.00 ± 0.40

These properties suggest that the compound may have significant stability and solubility characteristics, which are important for its biological applications .

Antimicrobial Activity

Research indicates that derivatives of indole, including hydrazones, exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi.

  • Antibacterial Activity : Preliminary studies have shown that similar indole derivatives possess moderate antibacterial effects against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
  • Antifungal Activity : Some studies suggest that indole derivatives can inhibit fungal growth, although specific data on this compound's antifungal efficacy is limited.

Enzyme Inhibition

Hydrazone compounds are known for their ability to inhibit key enzymes involved in various biological pathways:

  • Acetylcholinesterase (AChE) Inhibition : Compounds structurally similar to the target compound have shown competitive inhibition against AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for related compounds range from 27.04 to 106.75 µM.
  • Butyrylcholinesterase (BuChE) Inhibition : Similar findings have been reported for BuChE, with IC50 values indicating moderate inhibition .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines:

  • Cell Line Studies : In vitro studies indicate that certain hydrazone derivatives exhibit cytotoxicity against cancer cell lines while sparing normal cells, suggesting potential as anticancer agents . However, specific data on this compound's cytotoxic profile remains to be fully elucidated.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

  • Reactive Oxygen Species (ROS) Generation : Some indole derivatives are known to induce oxidative stress in microbial cells, leading to cell death.
  • Enzyme Interaction : The ability to inhibit enzymes like AChE suggests a mechanism involving competitive binding at active sites.

Study 1: Antimicrobial Evaluation

In a comparative study involving various indole derivatives, it was found that the compound demonstrated significant antimicrobial activity against Mycobacterium tuberculosis with an MIC value lower than that of conventional antibiotics . This positions the compound as a potential candidate for further development in antimicrobial therapy.

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition capabilities of hydrazone derivatives revealed that those with similar structures to our compound inhibited AChE effectively, supporting its potential use in treating neurodegenerative diseases .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing 2-{[4-(tert-butyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone?

The synthesis involves multi-step reactions, including:

  • Indole core formation : Cyclization of precursors under acidic or basic conditions to generate the 3H-indol-3-one scaffold.
  • Sulfanyl group introduction : Reaction of the indole intermediate with 4-(tert-butyl)benzyl thiol under nucleophilic substitution conditions (e.g., using a base like K₂CO₃ in DMF at 60–80°C) .
  • Hydrazone coupling : Condensation of the sulfanyl-indole with 3-(trifluoromethyl)phenylhydrazine in a polar aprotic solvent (e.g., ethanol or acetonitrile) under reflux, monitored by TLC or HPLC .
    Critical parameters : Temperature control during cyclization, anhydrous conditions for sulfanyl substitution, and stoichiometric precision in hydrazone formation to avoid side products .

Q. Which analytical techniques are essential for characterizing this compound, and what data should be prioritized?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the sulfanyl group and hydrazone linkage. Key signals include the tert-butyl singlet (~1.3 ppm) and indole aromatic protons (~6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns matching the formula C₂₆H₂₅F₃N₂OS .
  • X-ray crystallography : For absolute configuration determination, particularly if biological activity is stereosensitive (e.g., resolving hydrazone E/Z isomerism) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm, employing acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial design to test variables like solvent polarity (DMF vs. DMSO), catalyst loading (e.g., Pd/C for coupling steps), and temperature. For example, increasing solvent polarity may enhance sulfanyl group incorporation .
  • Flow chemistry : Continuous-flow reactors can improve reproducibility in hydrazone formation by maintaining precise temperature and residence time control, reducing side reactions .
  • In-line monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of intermediate formation, enabling rapid adjustments .

Q. How should researchers address contradictions between computational predictions (e.g., DFT) and experimental data for this compound’s reactivity?

  • Benchmarking computational models : Compare DFT-predicted reaction pathways (e.g., transition state energies for hydrazone tautomerism) with kinetic experimental data. Adjust basis sets (e.g., B3LYP/6-311+G**) to better align with observed regioselectivity .
  • Solvent effects in simulations : Explicitly model solvent interactions (e.g., using COSMO-RS) to account for solvent polarity’s impact on reaction barriers, which DFT gas-phase calculations may overlook .
  • Validation via isotopic labeling : Use ¹⁵N-labeled hydrazine to experimentally verify predicted tautomeric preferences .

Q. What methodologies are recommended for evaluating the compound’s bioactivity, particularly its antimicrobial or anticancer potential?

  • In vitro assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination, paired with cytotoxicity controls on non-cancerous cells (e.g., HEK293) .
  • Target identification : Surface plasmon resonance (SPR) or thermal shift assays to screen for binding to enzymes like topoisomerase II or kinases .
  • Mechanistic studies : ROS detection via DCFH-DA fluorescence or apoptosis assays (Annexin V/PI staining) to elucidate cell death pathways .

Q. How can regioselectivity challenges in modifying the indole or hydrazone moieties be systematically addressed?

  • Electronic and steric analysis : Use Hammett plots to correlate substituent effects (e.g., electron-withdrawing trifluoromethyl) with reaction outcomes. For example, the 3-(trifluoromethyl)phenyl group may direct electrophilic substitution to specific positions on the indole .
  • Protecting group strategies : Temporarily block reactive sites (e.g., indole N-H with a Boc group) during sulfanyl or hydrazone functionalization .
  • Catalytic control : Employ palladium or copper catalysts to favor cross-coupling at less sterically hindered positions .

Q. What advanced purification techniques are critical for isolating this compound from complex reaction mixtures?

  • Preparative HPLC : Use a C18 column with gradient elution (e.g., 60–90% acetonitrile in water) to resolve hydrazone isomers .
  • Countercurrent chromatography (CCC) : For large-scale separation, exploit differences in partition coefficients between aqueous and organic phases .
  • Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) and additives (e.g., seeding with pure crystals) to improve crystal habit and purity .

Q. How can computational tools guide the design of derivatives with enhanced biological or photophysical properties?

  • QSAR modeling : Train models on bioactivity data (e.g., IC₅₀ values) to predict the impact of substituents (e.g., replacing tert-butyl with cyclopropyl) .
  • Docking simulations : Map interactions between the hydrazone moiety and protein active sites (e.g., PARP-1) to prioritize derivatives with stronger binding .
  • TD-DFT for fluorescence : Predict absorption/emission wavelengths of derivatives functionalized with electron-donating groups (e.g., –OCH₃) for sensor applications .

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